molecular formula C9H12N2O4 B2411013 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856033-81-2

2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No. B2411013
CAS RN: 1856033-81-2
M. Wt: 212.205
InChI Key: HBEGRJDTMXJFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, also known as MPPA, is a chemical compound used in scientific research. It is a pyrazole derivative that has shown potential in various studies due to its unique properties. In

Mechanism of Action

The mechanism of action of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves the inhibition of various enzymes and pathways. It has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB pathway. This compound has also been found to induce apoptosis in cancer cells by inhibiting the activation of STAT3 pathway. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to increase the levels of acetylcholine in the brain, which is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the development of anti-inflammatory drugs. Additionally, this compound has been found to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in humans.

Future Directions

There are several future directions for the use of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in scientific research. One potential direction is the development of this compound-based anti-inflammatory drugs. Another potential direction is the development of this compound-based anticancer drugs. Additionally, further studies are needed to determine the potential use of this compound in the treatment of Alzheimer's disease. Further studies are also needed to determine the safe dosage of this compound for use in humans.
Conclusion
In conclusion, this compound is a chemical compound used in scientific research. It has shown potential in various studies due to its unique properties. The synthesis of this compound involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole-1-carboxylic acid with isobutyryl chloride. This compound has been studied for its anti-inflammatory and anticancer properties, as well as its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and increase the levels of acetylcholine in the brain. Further studies are needed to determine the safe dosage of this compound for use in humans and to explore its potential in different areas of scientific research.

Synthesis Methods

The synthesis of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole-1-carboxylic acid with isobutyryl chloride. The reaction is carried out in the presence of N,N-dimethylformamide and triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been used in various scientific research studies due to its potential in different areas. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its anticancer properties and has been found to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(4-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-9(2,8(13)14)11-5-6(4-10-11)7(12)15-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEGRJDTMXJFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.